molecular formula C7H4Cl3NO2 B6312414 4-Chloro-3-(dichloromethyl)nitrobenzene CAS No. 1357624-93-1

4-Chloro-3-(dichloromethyl)nitrobenzene

Cat. No.: B6312414
CAS No.: 1357624-93-1
M. Wt: 240.5 g/mol
InChI Key: VORIWQUQFORNJQ-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a chloro group, a dichloromethyl group, and a nitro group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(dichloromethyl)nitrobenzene typically involves multi-step processesThe reaction conditions often involve the use of nitric acid and sulfuric acid for nitration, followed by chlorination under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(dichloromethyl)nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed:

    Amino derivatives: from reduction reactions.

    Substituted benzene derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-3-(dichloromethyl)nitrobenzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-3-(dichloromethyl)nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and dichloromethyl groups can also participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

    2,4-Dinitrochlorobenzene: Similar in structure but with two nitro groups.

    4-Chloro-3-methylphenol: Contains a methyl group instead of a dichloromethyl group.

    Chlorobenzene derivatives: Various derivatives with different substituents on the benzene ring

Properties

IUPAC Name

1-chloro-2-(dichloromethyl)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO2/c8-6-2-1-4(11(12)13)3-5(6)7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORIWQUQFORNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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